molecular formula C18H17N3O2S2 B2945778 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide CAS No. 941902-62-1

3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Cat. No.: B2945778
CAS No.: 941902-62-1
M. Wt: 371.47
InChI Key: ULWFDLZDJHPCLX-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic organic compound designed for research applications, featuring a molecular structure that incorporates both a 2-aminothiazole scaffold and a propanamide linker. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry and drug discovery, known for its diverse biological activities and presence in compounds targeting various therapeutic areas . This specific derivative is synthesized for investigational purposes in biochemical and pharmacological studies. The core research value of this compound lies in its molecular architecture. The 4-(pyridin-2-yl)thiazol-2-yl group is a key pharmacophore, and derivatives containing this structure have been investigated for their potential as kinase inhibitors . Furthermore, the 2-aminothiazole scaffold is widely recognized for its broad spectrum of biological activities, which include serving as a foundation for developing agents with anticancer, antimicrobial, and anti-inflammatory properties in research settings . The propanamide chain, substituted with a (4-methoxyphenyl)thio group, may contribute to the molecule's overall physicochemical properties and binding affinity, as amide derivatives are commonly explored in quantitative structure-activity relationship (QSAR) studies to optimize desired research endpoints . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood. The compound's stability and shelf life are guaranteed when stored as recommended, typically in a cool, dry, and dark environment.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-13-5-7-14(8-6-13)24-11-9-17(22)21-18-20-16(12-25-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWFDLZDJHPCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of antitumor , anticonvulsant , and antibacterial effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C17H17N3O2S
  • Molecular Weight : 329.4 g/mol
  • Key Functional Groups : Thiazole ring, methoxyphenyl group, and pyridine moiety.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound has demonstrated promising results in vitro:

  • IC50 Values : The compound exhibited an IC50 of approximately 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity .
Cell LineIC50 (µg/mL)
HT291.61
A-4311.98

The presence of electron-donating groups such as methoxy at the para position on the phenyl ring enhances the anticancer activity by improving interactions with biological targets .

Anticonvulsant Activity

In anticonvulsant studies, thiazole derivatives have shown effectiveness in various models. The compound was evaluated for its ability to protect against seizures induced by pentylenetetrazol (PTZ). The SAR analysis revealed that modifications to the thiazole and phenyl rings significantly affect anticonvulsant efficacy:

  • Protection Rate : The compound provided a high protection rate against tonic-clonic seizures, suggesting its potential as an anticonvulsant agent .

Antibacterial Activity

The antibacterial properties of thiazole derivatives are well-documented. The compound's structure suggests it may possess activity against Gram-positive bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of 31.25 µg/mL for Gram-positive strains, indicating effective antibacterial action .

Case Studies and Experimental Findings

  • Antitumor Efficacy in Vivo :
    • A study demonstrated that the administration of the compound in a murine model resulted in reduced tumor size compared to control groups, supporting its antitumor potential.
  • Mechanistic Insights :
    • Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer cell proliferation, primarily through hydrophobic contacts and limited hydrogen bonding .
  • Comparative Analysis :
    • When compared to standard anticancer drugs like doxorubicin, the compound showed comparable or superior efficacy against specific cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Variations Biological Activity / Notes References
Target Compound 3-(4-methoxyphenylthio)propanamide + 4-(pyridin-2-yl)thiazol-2-yl Hypothesized kinase inhibition (based on structural analogs)
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Acetamide backbone + 4-fluorophenyl substituent Kinase inhibitor; demonstrates selectivity for p38α MAPK
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide Benzo[d]thiazol-2-yl instead of pyridinyl-thiazole Antimicrobial activity (synthesis confirmed via NMR/HRMS)
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide Sulfonyl group + pyridin-4-yl-thiazole Enhanced polarity; potential for hydrogen bonding
3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide Dual substitution (pyridin-3-ylmethyl + 4-methoxybenzo[d]thiazol-2-yl) Increased steric bulk; likely impacts metabolic stability

Structure-Activity Relationship (SAR) Insights

Pyridin-4-yl-thiazole () alters binding orientation due to positional isomerism, affecting target engagement .

Propanamide Chain Modifications :

  • Thioether vs. Sulfonyl : The thioether group in the target compound offers moderate electron-donating effects, whereas sulfonyl groups () enhance polarity and hydrogen-bond acceptor capacity .
  • Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group (target) improves metabolic stability compared to 4-fluorophenyl (GSK1570606A), as methoxy is less prone to oxidative degradation .

Biological Activity Trends: Compounds with pyridinyl-thiazole cores (e.g., GSK1570606A, target) are frequently associated with kinase inhibition, leveraging the heterocycle’s ability to occupy ATP-binding pockets .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be made:

  • Molecular Weight : ~395–453 g/mol (similar to analogs in –18), within Lipinski’s rule of five limits.
  • Polarity : Moderate, due to the thioether and amide groups. Sulfonyl analogs () exhibit higher polarity .

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